2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole
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Description
2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects. In
Scientific Research Applications
- Application : Researchers have utilized this compound to synthesize novel anticancer agents with 4-anilinoquinazoline scaffolds. These derivatives, substituted with chloromethyl groups at the 2-position, have shown promising anticancer activity in vitro .
- Application : The chloromethyl group in 2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole can be leveraged for the synthesis of thiophene derivatives, contributing to the development of functional materials and pharmaceuticals .
- Application : Researchers have explored the use of this compound in MOFs, particularly for its CO2 capturing capacity. For instance, a hybrid coordination polymer (HCP) prepared using this compound exhibited significant CO2 adsorption .
- Application : 2-Chloromethyl-4(3H)-quinazolinones can be converted into other functionalized derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones and 2-formyl-4(3H)-quinazolinones. These transformations expand their utility in synthetic chemistry .
Anticancer Agents
Thiophene Derivatives
Metal-Organic Frameworks (MOFs)
Functionalized Building Blocks
properties
IUPAC Name |
2-[2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJZKGSDJOGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CC2CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Chloromethyl)cyclopropyl)-4-methylthiazole |
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